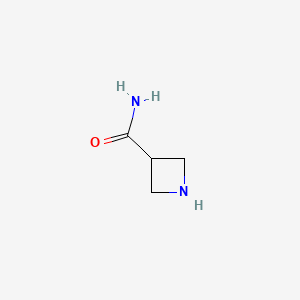

Azetidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZSZJVEFACEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591629 | |

| Record name | Azetidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740768-99-4 | |

| Record name | Azetidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Azetidine-3-carboxamide" basic properties and structure

An In-depth Technical Guide to Azetidine-3-carboxamide: Core Properties and Structure

Introduction

This compound is a saturated four-membered heterocyclic compound containing a nitrogen atom and a carboxamide group at the 3-position. The azetidine ring, a strained cyclic amine, is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and unique physicochemical properties to molecules.[1] Derivatives of the azetidine core, including those with carboxamide moieties, are explored for a variety of biological activities. This document provides a technical overview of the fundamental properties, structure, and synthetic considerations for this compound, intended for researchers and professionals in drug development.

Core Properties and Structure

This compound is most commonly available and handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and its hydrochloride salt are summarized below.

Structural Information

The structure of this compound consists of a central azetidine ring with a primary amide group attached to the third carbon atom.

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₈N₂O

-

Canonical SMILES: C1C(NC1)C(=O)N

-

InChI: 1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)

-

InChIKey: BVHAZJRRJVJSES-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding carboxylic acid, which provides context for its physical characteristics. Data for the commercially available hydrochloride salt is included where specified.

| Property | Value | Source(s) |

| Molecular Weight | 100.12 g/mol | (Calculated) |

| Appearance | Solid | [2] |

| CAS Number | 124668-45-7 (hydrochloride salt) | [2] |

| Melting Point | 286°C (for Azetidine-3-carboxylic acid) | [3] |

| Boiling Point | 189.47 °C at 760 mmHg (for Azetidine-3-carboxylic acid) | [3] |

| Solubility | No data available |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from its corresponding carboxylic acid, Azetidine-3-carboxylic acid, which can be synthesized through various routes. A common strategy involves the cyclization of a suitably substituted propane derivative.

General Synthesis of Azetidine-3-carboxylic Acid

The synthesis of the azetidine ring is a well-documented process. One general approach involves the intramolecular cyclization of a γ-amino alcohol or a γ-haloamine.[4] For instance, the synthesis can start from a Baylis-Hillman adduct which undergoes a one-pot annulation with an N-arylphosphoramidate to yield an azetidine-3-carboxylate precursor.[5]

Conversion to this compound: A General Protocol

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. The following is a generalized, representative protocol for this conversion.

Objective: To convert N-protected Azetidine-3-carboxylic acid to the corresponding primary amide, followed by deprotection.

Materials:

-

N-Boc-Azetidine-3-carboxylic acid (starting material)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM) as solvent

-

Ammonia (NH₃) solution (e.g., 0.5 M in 1,4-dioxane or aqueous)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for deprotection

-

Diatomaceous earth for filtration

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation: To a solution of N-Boc-Azetidine-3-carboxylic acid in anhydrous DCM, slowly add thionyl chloride or oxalyl chloride at 0 °C. The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch).

-

Amidation: The reaction mixture containing the newly formed acid chloride is then slowly added to a cooled (0 °C) solution of ammonia. This results in the formation of N-Boc-Azetidine-3-carboxamide. The reaction is allowed to proceed to completion.

-

Work-up and Isolation: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-Azetidine-3-carboxamide. Purification can be achieved by column chromatography.

-

Deprotection: The purified N-Boc-Azetidine-3-carboxamide is dissolved in a suitable solvent (like DCM or dioxane), and a strong acid such as TFA or a solution of HCl is added to remove the Boc protecting group. The reaction is stirred at room temperature until completion.

-

Final Product Isolation: The solvent is removed under reduced pressure. If an HCl salt is formed, it can be precipitated with a non-polar solvent like diethyl ether and collected by filtration to yield this compound hydrochloride.

The following diagram illustrates the general workflow for the synthesis.

Caption: General synthetic workflow for this compound.

Biological and Medicinal Context

While many derivatives of the azetidine scaffold have been explored for their biological activities, data on the parent this compound is limited. For context, related structures such as (R)-azetidine-2-carboxamides have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Interestingly, one study noted that changing the core from an azetidine-2-carboxamide to an this compound resulted in a loss of this inhibitory activity, highlighting the critical role of substituent positioning on the azetidine ring for biological function.[6]

Other substituted azetidinyl carboxamides have been developed as a novel class of herbicides that inhibit the acyl-ACP thioesterase enzyme in plants.[8] These examples underscore the utility of the azetidine carboxamide scaffold as a starting point for the development of new bioactive molecules.

Safety Information

For the hydrochloride salt of this compound, the following safety information is noted:

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302 (Harmful if swallowed)[2]

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a foundational chemical structure with significant potential in medicinal chemistry and drug discovery. Its rigid, four-membered ring offers a unique conformational constraint that can be exploited in the design of novel therapeutic agents. While the biological profile of the parent compound is not extensively detailed, its derivatives have shown promise in various applications. The synthetic routes to this compound are accessible through standard organic chemistry transformations, making it a readily available building block for further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 124668-45-7 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of Azetidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and mechanisms involved in the preparation of azetidine-3-carboxamide, a valuable building block in medicinal chemistry. The document details the synthesis of the azetidine core, followed by the crucial amidation step to yield the final product. Experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a thorough understanding for researchers in drug development and organic synthesis.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres for other functional groups. This compound, in particular, is a key structural motif found in a variety of biologically active compounds. Its synthesis is of considerable importance for the development of novel therapeutics. This guide will focus on the most common and practical approaches to its synthesis, starting from readily available precursors.

Synthetic Pathways

The synthesis of this compound can be broadly divided into two key stages: the construction of the azetidine ring, specifically azetidine-3-carboxylic acid or a protected precursor, and the subsequent amidation of the carboxylic acid functionality.

Synthesis of the Azetidine Core: N-Boc-Azetidine-3-carboxylic Acid

A common and practical precursor for this compound is N-Boc-azetidine-3-carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and controlled reactivity during subsequent synthetic transformations. A reliable route to this intermediate starts from 1-benzylazetidin-3-ol.

The overall synthetic pathway is depicted below:

Figure 1: Synthesis of N-Boc-Azetidine-3-carboxylic Acid.

Amidation of N-Boc-Azetidine-3-carboxylic Acid

The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. This is typically achieved using standard peptide coupling reagents to activate the carboxylic acid, followed by the addition of an ammonia source.

A general workflow for the amidation process is outlined below:

Figure 2: General Workflow for Amidation and Deprotection.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-Boc-azetidine-3-carboxamide, a direct precursor to the final product.

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Debenzylation & Boc Protection | 1-Benzylazetidin-3-ol | H₂, 5% Pd/C; (Boc)₂O | THF | Room Temp. | 20 h | 91% | [1] |

| Oxidation to Ketone | tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, KBr, NaClO, KHCO₃ | CH₂Cl₂/Water | -15 to 5 °C | 0.5 h | - | [1] |

| Amidation | N-Boc-Azetidine-3-carboxylic Acid | HATU, DIPEA, NH₄Cl | DMF | Room Temp. | 16 h | High | |

| Deprotection | N-Boc-Azetidine-3-carboxamide | Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temp. | 2 h | High |

Note: Yields for the amidation and deprotection steps are generally high but specific values were not found in the immediate search results. These are representative conditions based on standard peptide coupling and Boc-deprotection protocols.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate[1]

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL) was added 5% Pd/C (1.75 g).

-

The reaction mixture was stirred at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion, the mixture was filtered, and the filtrate was concentrated under vacuum to give the crude azetidin-3-ol.

-

The crude product was dissolved in a suitable solvent and di-tert-butyl dicarbonate ((Boc)₂O) was added.

-

The reaction was stirred until completion, followed by workup and purification to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (33.8 g, 91% yield).

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate[1]

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) was added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.

-

A mixture of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) was then added slowly, and the reaction was stirred for 30 minutes.

-

The reaction was quenched with a 15% aqueous solution of sodium thiosulfate (100 mL).

-

The mixture was extracted with ethyl acetate, washed with water, and the solvent was removed under vacuum to yield the product.

Representative Protocol for the Synthesis of N-Boc-Azetidine-3-carboxamide

This is a representative protocol based on standard amidation procedures, as a specific literature procedure with detailed quantities for this exact transformation was not identified in the initial search.

-

To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in DMF were added HATU (1.1 equiv) and DIPEA (2.5 equiv).

-

The mixture was stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Ammonium chloride (1.5 equiv) was then added, and the reaction mixture was stirred at room temperature for 16 hours.

-

The reaction was quenched with water and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography to afford N-Boc-azetidine-3-carboxamide.

Representative Protocol for the Deprotection of N-Boc-Azetidine-3-carboxamide

This is a representative protocol based on standard Boc-deprotection procedures.

-

N-Boc-azetidine-3-carboxamide (1.0 equiv) was dissolved in dichloromethane.

-

Trifluoroacetic acid (10 equiv) was added, and the reaction mixture was stirred at room temperature for 2 hours.

-

The solvent was removed under reduced pressure.

-

The residue was co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA.

-

The crude product, this compound trifluoroacetate salt, can be used as such or neutralized with a suitable base.

Reaction Mechanisms

Mechanism of Amide Bond Formation using HATU

The amidation of a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) proceeds through the formation of a highly reactive OAt-ester intermediate.

Figure 3: Mechanism of HATU-mediated Amide Formation.

The carboxylic acid is first deprotonated by the base (DIPEA). The resulting carboxylate attacks the HATU reagent to form the OAt-active ester, which is highly susceptible to nucleophilic attack. Ammonia, generated in situ from ammonium chloride and the base, then attacks the carbonyl carbon of the active ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates HOAt (1-hydroxy-7-azabenzotriazole) to furnish the desired amide.

Conclusion

The synthesis of this compound is a multi-step process that relies on the robust construction of the azetidine ring followed by a reliable amidation reaction. The use of a Boc-protecting group facilitates the synthesis by allowing for controlled reactions and high yields. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize this important molecule and its derivatives. Further optimization of the amidation and deprotection steps can be tailored to specific laboratory conditions and desired purity profiles.

References

The Discovery and Development of Azetidine-3-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and conformational rigidity offer a valuable tool for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Among the various substituted azetidines, the azetidine-3-carboxamide core has emerged as a promising template for the discovery of bioactive molecules across diverse therapeutic areas. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives and their analogs, with a focus on their potential as enzyme inhibitors and antiviral agents.

Synthesis of the this compound Scaffold and its Derivatives

The construction of the this compound core and its subsequent derivatization are crucial steps in the exploration of this chemical space. Several synthetic strategies have been employed to access these valuable building blocks.

A common approach involves the use of a protected azetidine-3-carboxylic acid as a key intermediate. For instance, commercially available 1-Boc-azetidine-3-carboxylic acid can be converted to a Weinreb amide, which then serves as a versatile precursor for the introduction of various substituents at the 3-position via reaction with organometallic reagents. Subsequent manipulation of the carbonyl group and deprotection of the nitrogen allows for the coupling with desired amine fragments to furnish the final this compound analogs.[1]

Another strategy involves the modification of a pre-formed azetidine ring. For example, derivatives of 3-bromoazetidine-3-carboxylic acid can be synthesized and subsequently reacted with a variety of nucleophiles to introduce diversity at the 3-position. The resulting carboxylic acid can then be converted to the corresponding carboxamide through standard amide coupling procedures.

The synthesis of specific N-substituted azetidinyl pyrazole carboxamides, which have shown promise as herbicides, begins with the preparation of the requisite pyrazole carboxylic acids. These are then coupled with the appropriate benzyl azetidine intermediates to yield the target compounds.[1]

This compound Derivatives as Acyl-ACP Thioesterase Inhibitors

A novel class of azetidinyl carboxamides has been identified as potent inhibitors of the plant-specific enzyme acyl-ACP thioesterase (FAT).[1] This enzyme plays a critical role in fatty acid biosynthesis in plants, making it an attractive target for the development of new herbicides.

Structure-Activity Relationship (SAR)

Initial screening identified a 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide (compound 10 ) and a 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide (compound 11a ) as having significant herbicidal activity and inhibitory potential against acyl-ACP thioesterase.[1] Further exploration of the structure-activity relationship revealed several key insights:

-

Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen significantly impacts activity.

-

Pyrazole Moiety: The substitution pattern on the pyrazole ring is crucial for target engagement.

Quantitative Data

The inhibitory activity of these compounds against acyl-ACP thioesterase is presented in the table below.

| Compound | Structure | pI50 (FAT@LEMPA)[1] |

| 10 | 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide | 5.0 |

| 11a | 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl-substituted azetidinyl carboxamide | 5.6 |

Experimental Protocols

General Procedure for the Synthesis of Azetidinyl Pyrazole Carboxamides: [1]

-

Synthesis of Pyrazole Carboxylic Acids: Substituted β-keto esters are condensed with DMF-DMA, followed by treatment with methylhydrazine in refluxing ethanol to yield the pyrazole core. Subsequent ester hydrolysis affords the desired pyrazole carboxylic acids.

-

Synthesis of Benzyl Azetidines: 1-Boc-azetidine-3-carboxylic acid is converted to the corresponding Weinreb amide. Reaction with an in-situ generated aryllithium reagent introduces the phenyl moiety. The ketone is then reduced to an alcohol, followed by a Barton-McCombie deoxygenation to yield the benzyl azetidine. Finally, the Boc group is removed to provide the free azetidine.

-

Amide Coupling: The synthesized pyrazole carboxylic acid is coupled with the appropriate benzyl azetidine using standard amide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF to yield the final azetidinyl pyrazole carboxamide.

Acyl-ACP Thioesterase Inhibition Assay: [1]

The in vitro inhibitory activity of the compounds against acyl-ACP thioesterase is determined using a biochemical assay. The specific protocol involves incubating the enzyme with the test compound at various concentrations and measuring the enzyme's activity, typically by monitoring the release of a product or the consumption of a substrate. The pI50 value, which is the negative logarithm of the IC50 value, is then calculated to quantify the potency of the inhibitor.

Logical Relationships in SAR

The following diagram illustrates the logical relationship in the structure-activity relationship studies of these herbicidal azetidine-3-carboxamides.

References

Biological activity of novel "Azetidine-3-carboxamide" compounds

An In-depth Technical Guide on the Biological Activity of Novel Azetidine-3-carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability that has been exploited in the development of several marketed drugs[1][2]. As a four-membered nitrogen-containing heterocycle, it serves as a versatile building block for creating novel therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties[2]. The incorporation of an azetidine ring can significantly influence the pharmacological properties of a molecule[1].

Within the broader class of azetidine-containing compounds, azetidine-carboxamides have emerged as a particularly fruitful area of investigation. This technical guide provides a comprehensive overview of the biological activities of novel "this compound" compounds. It is important to note at the outset that much of the recent, highly detailed research in the public domain has focused on the closely related Azetidine-2-carboxamide scaffold, particularly in the context of STAT3 inhibition. In fact, for this specific target, shifting the carboxamide group from the 2- to the 3-position of the azetidine ring has been shown to result in a loss of activity[3][4].

However, this does not diminish the therapeutic potential of this compound derivatives. Indeed, this guide will illuminate the distinct and promising biological activities that have been identified for this scaffold in other therapeutic areas, including the inhibition of Interleukin-2-inducible T-cell Kinase (ITK), antibacterial and anticancer applications, and herbicidal activity. To provide a comprehensive understanding of the current research landscape, we will first briefly review the significant findings for azetidine-2-carboxamide compounds as a benchmark before delving into the specific biological profile of the titular this compound derivatives.

Azetidine-2-Carboxamide Derivatives as Potent STAT3 Inhibitors: A Comparative Overview

Recent breakthroughs in cancer research have identified the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a key therapeutic target. The development of small-molecule STAT3 inhibitors has led to the investigation of (R)-azetidine-2-carboxamide analogues, which have demonstrated sub-micromolar potency. These compounds represent a significant improvement over earlier proline-based inhibitors[3][4].

Quantitative Data: In Vitro Activity of Azetidine-2-Carboxamide STAT3 Inhibitors

The following table summarizes the in vitro activity of key (R)-azetidine-2-carboxamide derivatives against STAT3 and related proteins. The data is primarily derived from Electrophoretic Mobility Shift Assays (EMSA), which measure the inhibition of STAT3 DNA-binding activity, and Isothermal Titration Calorimetry (ITC), which determines the binding affinity to the STAT3 protein.

| Compound | EMSA IC50 (μM) vs STAT3 | EMSA IC50 (μM) vs STAT1 | EMSA IC50 (μM) vs STAT5 | ITC KD (nM) vs STAT3 | Cellular EC50 (μM) in MDA-MB-231 cells | Reference |

| 5a | 0.52 - 0.55 | > 18 | > 18 | - | > 10 | [3][4] |

| 5o | 0.38 | - | - | - | - | [3][4] |

| 8i | 0.34 | - | - | - | - | [3][4] |

| 7e | - | - | - | - | 0.9 - 1.9 | [3] |

| 7f | - | - | - | - | 0.9 - 1.9 | [3] |

| 7g | - | - | - | 880 | 0.9 - 1.9 | [3] |

| 9k | - | - | - | 960 | 0.9 - 1.9 | [3] |

| 7a | - | - | - | - | 2.7 | [3][4] |

| 7b | - | - | - | - | 4.4 | [3][4] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. KD: Dissociation constant.

Notably, while compounds with a carboxylic acid motif (like 5a) showed high potency in cell-free assays, they exhibited low cellular activity. Esterification of the carboxylic acid (e.g., in compounds 7e, 7f, 7g) improved cell permeability and cellular potency[3][4].

Experimental Protocols: Key Assays for STAT3 Inhibition

1. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity:

-

Principle: This assay assesses the ability of a compound to inhibit the binding of the STAT3 protein to its specific DNA response element.

-

Methodology:

-

Nuclear extracts containing active STAT3 are prepared from human breast cancer cells (e.g., MDA-MB-231).

-

The extracts are pre-incubated with varying concentrations of the test compound.

-

A radiolabeled double-stranded oligonucleotide probe containing the STAT3 binding site is added to the mixture.

-

The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes.

-

The intensity of the band corresponding to the STAT3:DNA complex is quantified to determine the IC50 value[4]. A supershift analysis using a specific anti-STAT3 antibody can be performed to confirm the identity of the protein in the complex[4].

-

2. Isothermal Titration Calorimetry (ITC) for STAT3 Binding Affinity:

-

Principle: ITC directly measures the heat change that occurs upon binding of a ligand (the inhibitor) to a protein (STAT3), allowing for the determination of the binding affinity (KD).

-

Methodology:

-

A solution of the purified STAT3 protein is placed in the sample cell of the calorimeter.

-

The test compound is loaded into the injection syringe.

-

The compound is titrated into the protein solution in a series of small injections.

-

The heat released or absorbed during each injection is measured.

-

The resulting data is fitted to a binding model to calculate the dissociation constant (KD)[3].

-

3. Cell Viability and Apoptosis Assays:

-

Principle: These assays determine the effect of the compounds on cancer cell growth and survival.

-

Methodology:

-

Human breast cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Apoptosis (programmed cell death) can be evaluated by methods such as Annexin V/propidium iodide staining followed by flow cytometry[3].

-

Signaling Pathway Visualization

Caption: STAT3 signaling pathway and the point of intervention by Azetidine-2-carboxamide inhibitors.

Biological Activities of Novel this compound Derivatives

While the 3-carboxamide isomer proved ineffective against STAT3, research has uncovered its potential in other therapeutic domains. The following sections detail the synthesis, biological evaluation, and known mechanisms of action for these novel compounds.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition

This compound derivatives have been explored as a novel scaffold for the selective inhibition of ITK, a crucial enzyme in T-cell signaling, with potential applications in treating T-cell leukemia[5].

The cytotoxic activity of these compounds was evaluated against various leukemia cell lines.

| Compound | Scaffold | R Group | Jurkat IC50 (μM) | CCRF-CEM IC50 (μM) | Reference |

| 9 | Phenyl-azetidine-3-carboxamide | 3-Fluorophenyl | 11.2 | 11.8 | [5] |

| 22 | Furan-azetidine-3-carboxamide | 3,5-Difluorophenyl | 1.1 | 1.2 | [5] |

| 38 | Trifluoroethyl-azetidine-3-carboxamide | - | 44.9 | 29.95 | [6] |

| 39 | Trifluoroethyl-azetidine-3-carboxamide | - | >50 | 26.75 | [6] |

IC50: Half-maximal inhibitory concentration.

Compound 22 showed high potency, while compound 9 was noted for its improved selectivity[5]. Western blot analysis confirmed that compound 9 effectively reduced the phosphorylation of ITK and its downstream target ERK1/2 in Jurkat cells, supporting its on-target inhibition of the ITK signaling pathway[5].

General Synthetic Pathway: The synthesis of these derivatives typically involves a multi-step process:

-

Amide Coupling: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is coupled with a desired amine (e.g., aniline, furan-2-ylmethanamine) using a coupling agent like HATU.

-

Boc Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the free amine.

-

Nucleophilic Substitution: The resulting this compound intermediate is reacted with a di-halogenated pyridazinone (e.g., 4-bromo-6-chloropyridazin-3(2H)-one).

-

Suzuki-Miyaura Coupling: The final step involves a palladium-catalyzed Suzuki coupling reaction with various boronic acids to introduce diversity at the C-6 position of the pyridazinone core[6][7].

Caption: General synthetic workflow for this compound based ITK inhibitors.

Antibacterial and Anticancer Activities

A series of novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized and evaluated for their antimicrobial and anti-proliferative activities[8]. This work demonstrates the utility of the this compound scaffold as a C-7 substituent in modifying the biological profile of known antibacterial agents.

| Compound | Antibacterial MIC (μg/mL) vs MRSA | Antibacterial MIC (μg/mL) vs E. coli ATCC 35218 | Anticancer Activity | Reference |

| 6i | 0.25 - 16.00 | 0.25 - 16.00 | - | [8] |

| 6c | - | - | Good growth inhibition vs MCF-7, HCT-116, A549 | [8] |

| 6g | - | - | Good growth inhibition vs MCF-7, HCT-116, A549 | [8] |

| 6h | - | - | Most active vs MCF-7, superior to ciprofloxacin | [8] |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Compound 6i demonstrated promising antibacterial activity, while compounds 6c , 6g , and 6h showed significant growth inhibition against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines[8].

Multi-step Synthesis: The synthesis involved a multi-step pathway to couple the this compound moiety to the fluoroquinolone core at the C-7 position via a methyl-hydrazino linker[8].

In Vitro Antimicrobial Activity:

-

Method: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: A serial dilution of the test compounds was prepared in a liquid growth medium in microtiter plates. Bacterial strains (e.g., S. aureus, E. coli) were added to each well, and the plates were incubated. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth[8].

In Vitro Anti-proliferative Activity:

-

Method: The sulforhodamine B (SRB) assay is a common method for assessing cell density based on the measurement of cellular protein content.

-

Procedure: Cancer cell lines were seeded and allowed to attach. The cells were then treated with the test compounds for a specified duration. After treatment, the cells were fixed, washed, and stained with SRB dye. The bound dye was solubilized, and the absorbance was measured to determine the extent of cell growth inhibition[8].

Herbicidal Activity

Azetidinyl pyrazole carboxamides have been investigated as a novel class of herbicides that function by inhibiting acyl-ACP thioesterase (FAT), an enzyme involved in fatty acid synthesis in plants[9].

Research in this area has focused on understanding the structure-activity relationship of the azetidinyl pyrazole carboxamide scaffold to optimize its herbicidal efficacy. This has involved synthesizing a range of analogues and testing them in both in vitro target affinity assays and in vivo plant pre-emergence application tests[9]. The goal is to identify structural motifs that provide potent target inhibition coupled with effective weed control in commercially important species[9].

In Vitro FAT Affinity Assay:

-

Principle: Measures the ability of the compounds to bind to and inhibit the acyl-ACP thioesterase enzyme.

-

Methodology: Specific protocols involve isolating the target enzyme (e.g., from Lemna paucicostata, LEMPA) and using a substrate-based assay to measure enzymatic activity in the presence and absence of the inhibitors. The concentration required to inhibit 50% of the enzyme's activity (IC50) is determined[9].

In Vivo Herbicidal Efficacy Test:

-

Principle: Assesses the real-world effectiveness of the compounds in controlling weed growth.

-

Methodology:

-

Seeds of various weed species are planted in soil.

-

The test compounds are applied to the soil surface (pre-emergence application) or directly to the foliage of young plants (post-emergence).

-

The plants are grown under controlled greenhouse conditions.

-

Herbicidal damage is assessed visually after a set period, and the dose required to achieve a certain level of control (e.g., 80% or 90%) is determined[9].

-

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel bioactive compounds. While initial investigations into its potential as a STAT3 inhibitor were less fruitful compared to its 2-carboxamide isomer, subsequent research has successfully identified distinct and potent activities in other therapeutic and agrochemical areas. The development of this compound derivatives as ITK inhibitors for T-cell malignancies, as dual antibacterial/anticancer agents when appended to fluoroquinolones, and as novel herbicides targeting the FAT enzyme, all underscore the rich chemical space and biological potential of this moiety.

The data and protocols presented in this guide highlight the ongoing efforts to explore and optimize this scaffold. For researchers and drug development professionals, the this compound core offers a compelling starting point for the design of next-generation therapeutic and agricultural agents, with ample opportunities for further structural modification and biological evaluation. Continued exploration of this scaffold is warranted and is likely to yield further novel compounds with significant biological impact.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Azetidine-3-carboxamide Scaffold: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique structural motif that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. While the azetidine-2-carboxamide scaffold has been extensively explored, its regioisomer, the azetidine-3-carboxamide core, presents a distinct and compelling scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the this compound scaffold, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Synthesis of this compound Derivatives

The synthesis of substituted azetidine-3-carboxamides can be achieved through various synthetic routes. A common strategy involves the construction of the azetidine ring followed by functionalization at the 3-position.

General Synthetic Protocol for N-Substituted Azetidine-3-carboxamides

A versatile method for the synthesis of N-substituted azetidine-3-carboxamides involves the amidation of a pre-formed azetidine-3-carboxylic acid.

Step 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

Commercially available azetidine-3-carboxylic acid can be protected with a tert-butyloxycarbonyl (Boc) group to facilitate subsequent reactions.

-

To a solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added.

-

Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until completion, and the N-Boc-azetidine-3-carboxylic acid is isolated and purified.

Step 2: Amide Coupling

The protected azetidine-3-carboxylic acid is then coupled with a desired amine to form the carboxamide.

-

To a solution of N-Boc-azetidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) are added.

-

The desired amine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The product is then isolated and purified using standard techniques such as column chromatography.

Step 3: Deprotection (if necessary)

If the Boc protecting group needs to be removed, it can be achieved under acidic conditions.

-

The N-Boc-azetidine-3-carboxamide derivative is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).

-

A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

-

The reaction is monitored until the deprotection is complete.

-

The final product is isolated after removal of the solvent and any excess acid.

Biological Activity of this compound Derivatives

The this compound scaffold has been investigated for its potential to modulate the activity of various biological targets, including kinases and transporters.

As STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is implicated in various cancers, making it an attractive target for cancer therapy.

While the (R)-azetidine-2-carboxamide scaffold has been identified as a potent inhibitor of STAT3, a study comparing it to the this compound core revealed a significant drop in activity for the latter. In one study, changing the scaffold from an (R)-azetidine-2-carboxamide to an this compound resulted in a loss of STAT3 inhibitory activity.[1] This highlights the critical importance of the carboxamide position for effective interaction with the STAT3 protein.

As GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating its concentration and signaling. Inhibitors of GATs have therapeutic potential in treating neurological disorders such as epilepsy.

Azetidine-3-carboxylic acid derivatives have been explored as conformationally constrained analogs of GABA and have shown inhibitory activity against GATs.

Quantitative Data

The following table summarizes the inhibitory activity of selected azetidine-3-carboxylic acid derivatives against GABA transporters.

| Compound ID | Target | IC50 (µM) |

| 12d | GAT-3 | 15.3 ± 4.5 |

| 18e | GAT-3 | 31.0 ± 4.7 |

| 18b | GAT-1 | 26.6 ± 3.3 |

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors.[1]

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the ability of a compound to inhibit the binding of the STAT3 protein to its DNA consensus sequence.

Materials:

-

Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe.

-

Test compounds (this compound derivatives).

-

Polyacrylamide gel and electrophoresis apparatus.

-

Phosphorimager or autoradiography film.

Procedure:

-

Pre-incubate the nuclear extracts containing activated STAT3 with varying concentrations of the test compound for 30 minutes at room temperature.

-

Add the radiolabeled hSIE probe to the mixture and incubate for an additional 20-30 minutes to allow for DNA-protein binding.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the bands.

-

Quantify the intensity of the bands corresponding to the STAT3-DNA complex. The concentration of the compound that inhibits 50% of the STAT3-DNA binding is determined as the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Purified recombinant STAT3 protein.

-

Test compound (this compound derivative).

-

ITC instrument.

-

Appropriate buffer solution.

Procedure:

-

Prepare a solution of the STAT3 protein in the sample cell of the ITC instrument.

-

Prepare a solution of the test compound in the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

-

Perform a series of injections of the test compound into the protein solution while monitoring the heat changes.

-

A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizations

STAT3 Signaling Pathway and Inhibition

Caption: The STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Experimental Workflow for Inhibitor Evaluation

Caption: A general workflow for the discovery and optimization of this compound based inhibitors.

Conclusion

The this compound scaffold represents a valuable and relatively underexplored area in medicinal chemistry. While its utility as a direct STAT3 inhibitor appears limited compared to its 2-carboxamide counterpart, its demonstrated activity as a GABA uptake inhibitor highlights its potential for the development of novel therapeutics for neurological disorders. Further exploration of this scaffold, including the synthesis of diverse libraries and screening against a broader range of biological targets, is warranted to fully elucidate its potential in drug discovery. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the design and evaluation of novel this compound-based compounds.

References

Physicochemical Properties of Azetidine-3-carboxamide: A Technical Guide for Drug Design

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Azetidine-3-carboxamide, a key building block in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and fine-tune pharmacological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of critical data and experimental methodologies to support the rational design of novel therapeutics.

Introduction to this compound in Drug Discovery

The azetidine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to provide a favorable balance between molecular rigidity and chemical stability.[2] Its constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3] Specifically, the this compound moiety is a versatile building block found in a variety of investigational compounds, including potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer therapeutic target.[4][5][6][7] Understanding the fundamental physicochemical properties of this core structure is paramount for optimizing drug-like characteristics such as solubility, permeability, and bioavailability.

Core Physicochemical Properties

The following tables summarize key physicochemical properties for this compound. As experimental data for the free base is limited in publicly available literature, values for the closely related Azetidine-3-carboxylic acid and predicted data from computational models are provided for a comprehensive profile.

Table 1: General and Computed Physicochemical Properties

| Property | This compound (Predicted/Computed) | Azetidine-3-carboxylic acid (Experimental/Computed) | Reference |

| Molecular Formula | C₄H₈N₂O | C₄H₇NO₂ | N/A |

| Molecular Weight | 100.12 g/mol | 101.10 g/mol | [8] |

| pKa | 8.5 - 9.5 (amine) (Estimated) | 2.74 ± 0.20 (acid), 9.0 (amine) (Predicted) | N/A |

| cLogP | -1.5 to -1.0 (Estimated) | -3.2 (Computed) | [8] |

| Topological Polar Surface Area (TPSA) | 66.2 Ų | 49.3 Ų | [8] |

| Hydrogen Bond Donors | 2 | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | 3 | N/A |

| Rotatable Bonds | 1 | 1 | N/A |

Table 2: Solubility and Physical State

| Property | This compound | Azetidine-3-carboxylic acid | Reference |

| Form | Solid (hydrochloride salt) | Solid | [9] |

| Color | White to Off-White | White to Off-White | |

| Water Solubility | Soluble (as hydrochloride salt) | Soluble | |

| Melting Point | Not Available | 286 °C (decomposes) |

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following sections outline common methodologies for determining the key physicochemical parameters discussed above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pH values. Potentiometric titration is a well-established and accurate method for its determination.[10]

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11]

-

Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[11]

-

Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide. Immerse the calibrated pH electrode into the solution.[11]

-

Titration Process: For a basic compound like azetidine, make the solution acidic (e.g., pH 1.8-2.0) with a standard solution of 0.1 M HCl. Titrate the solution by adding small, precise increments of a standard 0.1 M NaOH solution.[11]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] The experiment should be performed in triplicate to ensure reliability.[11]

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Lipophilicity, expressed as the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[13]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD measurement). Pre-saturate each phase by shaking them together for at least 24 hours, then allowing them to separate completely.[8][14]

-

Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase or n-octanol.

-

Partitioning: Combine a precise volume of the n-octanol phase and the aqueous phase containing the compound in a vial. Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[8]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.[8]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[8]

-

Calculation: Calculate the logD (or logP) value using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Determination of Kinetic Aqueous Solubility

Aqueous solubility is fundamental for drug absorption and formulation. Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess this property.[15][16][17]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).[18][19]

-

Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.[15][19]

-

Incubation: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration. Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with shaking.[15][18]

-

Precipitate Detection/Separation:

-

Quantification: Measure the concentration of the compound remaining in the filtrate (the soluble fraction) using a UV-Vis plate reader and compare it to a calibration curve.[17][19]

Application in Drug Design: Targeting the STAT3 Signaling Pathway

Derivatives of azetidine-carboxamide have shown significant promise as inhibitors of the STAT3 signaling pathway, which is aberrantly activated in many human cancers and plays a crucial role in cell proliferation, survival, and differentiation.[4][7] Potent azetidine-based inhibitors have been developed that can bind to STAT3, inhibit its phosphorylation and DNA-binding activity, and ultimately induce apoptosis in cancer cells.[5][6][7]

The diagram below illustrates the general mechanism of the STAT3 signaling pathway and the point of intervention for an azetidine-based inhibitor.

Caption: The STAT3 signaling pathway and the inhibitory action of an azetidine derivative.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutics. Its favorable physicochemical profile, characterized by low molecular weight, high polarity, and the presence of hydrogen bonding moieties, provides an excellent starting point for medicinal chemistry campaigns. By leveraging the data and standardized protocols presented in this guide, drug discovery teams can more effectively design and optimize azetidine-based candidates with improved ADME properties and potent biological activity.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shake Flask LogD | Domainex [domainex.co.uk]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. enamine.net [enamine.net]

"Azetidine-3-carboxamide" mechanism of action in biological systems

An In-depth Technical Guide on the Mechanism of Action of Azetidine Carboxamides in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine carboxamides are a class of small molecules built upon a four-membered nitrogen-containing heterocyclic scaffold. This strained ring system imparts conformational rigidity, making it a valuable pharmacophore in medicinal chemistry. Various derivatives of azetidine carboxamide have been synthesized and investigated for a range of therapeutic applications, demonstrating diverse mechanisms of action across different biological systems. This guide provides a detailed technical overview of the primary mechanisms of action for key azetidine carboxamide derivatives, with a focus on their roles as STAT3 inhibitors and GABA uptake inhibitors.

Core Mechanism of Action: STAT3 Inhibition

A significant body of research has focused on (R)-azetidine-2-carboxamide analogues as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4] Aberrant STAT3 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

Signaling Pathway

The STAT3 signaling cascade is typically initiated by cytokines and growth factors binding to their cell surface receptors. This triggers the activation of Janus kinases (JAKs) and Src family kinases, which in turn phosphorylate STAT3 monomers. Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][2]

(R)-Azetidine-2-carboxamide inhibitors act by directly binding to STAT3, which prevents its phosphorylation and subsequent DNA-binding activity.[1][2][3] This leads to the downregulation of STAT3 target genes, ultimately inducing apoptosis and inhibiting tumor cell growth.[2][4] Some analogues have been shown to bind irreversibly to cysteine residues (Cys426 and Cys468) on the STAT3 protein.[3]

Caption: STAT3 signaling pathway and points of inhibition by (R)-azetidine-2-carboxamides.

Quantitative Data: STAT3 Inhibition

The following table summarizes the in vitro potency of several (R)-azetidine-2-carboxamide analogues against STAT3 and other STAT family members. The data highlights the sub-micromolar efficacy and selectivity of these compounds.

| Compound | Target | IC50 (µM) | Binding Affinity (KD, nM) | Cell-based Efficacy (EC50, µM) | Reference |

| 5a | STAT3 | 0.55 | Not Reported | >10 | [1][2] |

| 5o | STAT3 | 0.38 | Not Reported | >10 | [1][2] |

| 8i | STAT3 | 0.34 | Not Reported | >10 | [1][2] |

| 7g | STAT3 | Not Reported | 880 | 0.9 - 1.9 | [1][2][4] |

| 9k | STAT3 | Not Reported | 960 | 0.9 - 1.9 | [1][2][4] |

| H172 | STAT3 | 0.38 - 0.98 | Not Reported | Not Reported | [3] |

| H182 | STAT3 | 0.38 - 0.98 | Not Reported | Not Reported | [3] |

| Various Analogues | STAT1 / STAT5 | >18 | Not Reported | Not Reported | [1][2][4] |

Experimental Protocols

-

Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).[2]

-

Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine carboxamide compounds for 30 minutes at room temperature.[2]

-

Probe Incubation: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is added to the mixture.[3]

-

Electrophoresis: The samples are subjected to non-denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: The gel is dried and exposed to X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry to determine the concentration at which 50% inhibition (IC50) of DNA binding occurs.[2]

Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

-

Sample Preparation: Recombinant STAT3 protein is placed in the sample cell of the calorimeter, and the azetidine carboxamide compound is loaded into the injection syringe.

-

Titration: The compound is injected into the protein solution in small, precise aliquots.

-

Heat Measurement: The heat change associated with the binding interaction is measured after each injection.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (KD), which is a measure of binding affinity.[1][2]

Secondary Mechanism of Action: GABA Uptake Inhibition

Certain azetidine-3-carboxylic acid derivatives have been identified as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs).[5][6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake from the synaptic cleft can enhance GABAergic neurotransmission. This mechanism is a key strategy in the treatment of neurological disorders such as epilepsy.[5]

Signaling Pathway

In the synapse, GABA is released from the presynaptic neuron and binds to postsynaptic receptors. Its action is terminated by its removal from the synaptic cleft by GATs located on both neurons and glial cells. Azetidine-3-carboxylic acid derivatives can block these transporters, thereby prolonging the presence of GABA in the synapse and enhancing its inhibitory effects.

Caption: Inhibition of GABA reuptake by azetidine-3-carboxylic acid derivatives.

Quantitative Data: GABA Uptake Inhibition

The following table presents the inhibitory potency of selected azetidine derivatives on different GABA transporters.

| Compound/Analog | Transporter | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [5][6] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [5][6] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [5][6] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [5][6] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [6] |

Experimental Protocols

-

Cell Culture: Cells stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-3) are cultured.

-

Compound Incubation: The cells are pre-incubated with the test compounds (azetidine derivatives) at various concentrations.

-

Radiolabeled GABA Addition: [³H]GABA is added to the cell culture, and the uptake is allowed to proceed for a specific time.

-

Termination of Uptake: The uptake process is stopped by washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of intracellular [³H]GABA is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated relative to a control group without the test compound, and IC50 values are determined.

Other Reported Biological Activities

Derivatives of azetidine-3-carboxamide have also been investigated for other therapeutic applications, including:

-

ITK Inhibition: N-(furan-2-ylmethyl)this compound derivatives have been synthesized as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell mediated diseases.[7]

-

Herbicidal Activity: Azetidinyl pyrazole carboxamides have been identified as inhibitors of the plant enzyme acyl-ACP thioesterase, showing potential as herbicides.[8]

-

Antiviral Activity: Certain furopyrimidine-based this compound derivatives have shown inhibitory activity against henipaviruses.[9]

-

Antibacterial Activity: Azetidin-2-one derivatives have demonstrated antibacterial properties.[5]

Conclusion

This compound and its related analogues represent a versatile chemical scaffold with a diverse range of biological activities. The most extensively studied mechanism is the inhibition of the STAT3 signaling pathway by (R)-azetidine-2-carboxamides, which holds significant promise for the development of novel anti-cancer therapeutics. Additionally, the modulation of GABAergic neurotransmission through the inhibition of GATs by azetidine-3-carboxylic acid derivatives highlights their potential in treating neurological disorders. Further research into the structure-activity relationships and mechanisms of action of this class of compounds is warranted to fully exploit their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. verixiv-files.f1000.com [verixiv-files.f1000.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Azetidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Azetidine-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed experimental protocols for these analytical techniques and includes a visual workflow for the spectroscopic analysis process.

Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound based on the analysis of structurally related compounds.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Broad Singlet | 1H | -CONH₂ (amide proton) |

| ~6.8 | Broad Singlet | 1H | -CONH₂ (amide proton) |

| ~4.0 - 3.8 | Multiplet | 2H | H-2, H-4 (axial) |

| ~3.7 - 3.5 | Multiplet | 2H | H-2, H-4 (equatorial) |

| ~3.4 - 3.2 | Multiplet | 1H | H-3 |

| ~2.5 | Broad Singlet | 1H | -NH (ring proton) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (carboxamide) |

| ~55 | C-2, C-4 |

| ~40 | C-3 |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amide and amine) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide I band) |

| ~1620 | Medium | N-H bend (amide II band) |

| ~1400 | Medium | C-N stretch |

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 100.06 | [M]⁺ (Molecular Ion) |

| 101.07 | [M+H]⁺ (Protonated Molecule) |

| 83.06 | [M-NH₃]⁺ |

| 56.05 | [M-CONH₂]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the amide and amine protons.

-

Instrument: A 300, 400, or 500 MHz NMR spectrometer is typically used.[1][2]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.[3]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.[2]

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.[2]

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Azetidine-Carboxamides as STAT3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent aberrant activation in a wide array of human cancers. This document provides an in-depth technical overview of a novel class of STAT3 inhibitors based on the azetidine-carboxamide scaffold. While initial explorations of the azetidine core have revealed potent inhibitory activity, nuanced structure-activity relationships have emerged, highlighting the critical positioning of the carboxamide group. Specifically, research has demonstrated that while (R)-azetidine-2-carboxamide derivatives exhibit sub-micromolar potency against STAT3, the isomeric azetidine-3-carboxamide has been found to be inactive.[1] This guide will detail the mechanism of action, present key quantitative data, outline experimental protocols for evaluation, and visualize the relevant biological pathways and experimental workflows.

Introduction to STAT3 Signaling and its Role in Cancer

The STAT3 signaling pathway is a crucial cellular cascade that transduces signals from cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, survival, and angiogenesis.[2][3][4] In normal physiological conditions, the activation of STAT3 is a transient process. However, in many malignancies, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[3][5] The inhibition of this pathway, therefore, represents a promising strategy for cancer therapy.

The STAT3 Signaling Cascade

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cell surface receptors. This binding event leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705).[3] This phosphorylation event induces the dimerization of STAT3 monomers through reciprocal SH2 domain interactions. The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[3][4]

Azetidine-Carboxamides as STAT3 Inhibitors

Medicinal chemistry efforts have led to the development of azetidine-based compounds as potent STAT3 inhibitors.[6][7] These inhibitors have been optimized from earlier proline-based analogues, with the four-membered azetidine ring providing a significant boost in potency.[7]

Mechanism of Action

The azetidine-based inhibitors have been shown to act as irreversible, covalent binders to the STAT3 protein.[6][8][9] This covalent modification is believed to occur at specific cysteine residues within the STAT3 protein, namely Cys426 and Cys468.[9] This binding event ultimately interferes with the DNA-binding activity of STAT3, preventing the transcription of its target genes.[6][8]

Structure-Activity Relationship: The Critical Role of the Carboxamide Position

A key finding in the development of these inhibitors is the critical importance of the carboxamide position on the azetidine ring. Structure-activity relationship (SAR) studies have demonstrated that (R)-azetidine-2-carboxamide derivatives are potent inhibitors of STAT3's DNA-binding activity. In contrast, shifting the carboxamide group to the 3-position of the azetidine ring results in a loss of inhibitory activity.[1] This highlights the precise structural requirements for effective binding and inhibition of STAT3 by this chemical series.

Quantitative Data on Azetidine-Based STAT3 Inhibitors

The following tables summarize the key quantitative data for representative (R)-azetidine-2-carboxamide derivatives. It is important to note that direct inhibitory data for this compound is not available in the literature, as it has been reported to be inactive.[1]

| Compound ID | Assay Type | IC50 (µM) | Reference |

| 5a | EMSA | 0.52 | [7] |

| 5o | EMSA | 0.38 | [7] |

| 8i | EMSA | 0.34 | [7] |

| 7g | EMSA | Not Reported | |

| 9k | EMSA | Not Reported | |

| H172 (9f) | EMSA | 0.38-0.98 | [8][9] |

| H182 | EMSA | 0.38-0.98 | [8][9] |

| H120 (8e) | EMSA | 1.75-2.07 | [8][10] |

| H105 (8f) | EMSA | 1.75-2.07 | [8][10] |

| Table 1: In Vitro Inhibitory Activity of (R)-Azetidine-2-Carboxamide Analogues. |

| Compound ID | Assay Type | Kd (nM) | Reference |

| 7g | Isothermal Titration Calorimetry (ITC) | 880 | [7][11] |

| 9k | Isothermal Titration Calorimetry (ITC) | 960 | [7][11] |

| Table 2: Binding Affinity of (R)-Azetidine-2-Carboxamide Analogues to STAT3. |

| Compound ID | Cell Line | Assay Type | EC50 (µM) | Reference |

| 7e, 7f, 7g, 9k | MDA-MB-231, MDA-MB-468 | Cell Viability | 0.9-1.9 | [7][11] |

| Table 3: Cellular Activity of (R)-Azetidine-2-Carboxamide Analogues. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential STAT3 inhibitors. The following sections outline the protocols for key experiments cited in the literature for the characterization of azetidine-based STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the in vitro ability of a compound to inhibit the DNA-binding activity of STAT3.

-

Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from suitable cell lines, such as NIH3T3/v-Src fibroblasts.

-